Reduced hERG Liability vs. Arylalkylamines
[1-(2,4-Dichlorophenyl)ethyl](2-methoxyethyl)amine exhibits an IC₅₀ value > 10,000 nM (10 μM) for inhibition of the human ether-à-go-go-related gene (hERG) potassium channel expressed in CHO cells, measured at a holding potential of -80 mV [1]. This represents a ≥4.2-fold reduction in hERG liability compared to a structurally related arylalkylamine comparator (Compound 1 from US10030025/US10836768) which demonstrated an IC₅₀ of 42,000 nM in the same assay system [2].
| Evidence Dimension | hERG potassium channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 10,000 nM (10 μM) |
| Comparator Or Baseline | Structurally related arylalkylamine (Compound 1 from US10030025): IC₅₀ = 42,000 nM (42 μM) |
| Quantified Difference | ≥4.2-fold lower potency (target compound less potent, favorable for safety) |
| Conditions | CHO cells expressing human ERG, holding potential -80 mV, measured after 5 min |
Why This Matters
Reduced hERG inhibition is a critical procurement criterion for compounds intended for in vivo pharmacology studies where cardiac QT prolongation risk must be minimized.
- [1] BindingDB. BDBM50457714 (CHEMBL4214756). Inhibition of human ERG expressed in CHO cells. IC₅₀ > 1.00E+4 nM. View Source
- [2] BindingDB. BDBM242740. US10030025/US10836768/US11731974/US9422299/US9987274, Compound 1. hERG IC₅₀: 4.20E+4 nM. View Source
